REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[CH:6][C:5]=1[N:13]1[C:21](=[O:22])[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:14]1=[O:23])[CH3:2].C(O)(=O)C.C(=O)([O-])[O-].[K+].[K+]>O.[Fe]>[CH2:1]([O:3][C:4]1[CH:9]=[C:8]([CH:7]=[CH:6][C:5]=1[N:13]1[C:21](=[O:22])[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:14]1=[O:23])[NH2:10])[CH3:2] |f:2.3.4|
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C=CC(=C1)[N+](=O)[O-])N1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
35.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After complete addition the mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for four hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
The basic mixture was extracted with 500 ml of methylene chloride
|
Type
|
FILTRATION
|
Details
|
The extract was filtered
|
Type
|
EXTRACTION
|
Details
|
the filtrate extracted with 300 ml of 2N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The acidic extract
|
Type
|
EXTRACTION
|
Details
|
The basic solution was extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated under the reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(N)C=CC1N1C(C2=CC=CC=C2C1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 36.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |